molecular formula C10H12O4S B1427079 Methyl 4-Methyl-3-(methylsulfonyl)benzoate CAS No. 906816-32-8

Methyl 4-Methyl-3-(methylsulfonyl)benzoate

Cat. No.: B1427079
CAS No.: 906816-32-8
M. Wt: 228.27 g/mol
InChI Key: ZOCOSIKOTCUEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Methyl-3-(methylsulfonyl)benzoate: is an organic compound with the molecular formula C10H12O4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methyl group and a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-Methyl-3-(methylsulfonyl)benzoate can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The methylsulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: 4-Methyl-3-(methylsulfonyl)benzoic acid.

    Reduction: Methyl 4-Methylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Methyl-3-(methylsulfonyl)benzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions applied. In biological systems, its effects are mediated through its interactions with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Methyl 3-(methylsulfonyl)benzoate: Similar structure but with the methylsulfonyl group at the meta position.

    Methyl 4-Methylbenzoate: Lacks the methylsulfonyl group.

    Methyl 4-(methoxysulfonyl)benzoate: Contains a methoxysulfonyl group instead of a methylsulfonyl group.

Uniqueness: Methyl 4-Methyl-3-(methylsulfonyl)benzoate is unique due to the specific positioning of the methyl and methylsulfonyl groups on the aromatic ring, which influences its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

methyl 4-methyl-3-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7-4-5-8(10(11)14-2)6-9(7)15(3,12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCOSIKOTCUEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-Methyl-3-(methylsulfonyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-Methyl-3-(methylsulfonyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-Methyl-3-(methylsulfonyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-Methyl-3-(methylsulfonyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-Methyl-3-(methylsulfonyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-Methyl-3-(methylsulfonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.